

Application Notes: Phenformin Hydrochloride in Syngeneic Mouse Models

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Compound of Interest

Compound Name: Phenformin Hydrochloride

Cat. No.: B000975

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Introduction

Phenformin, a biguanide drug, has garnered significant interest in oncology for its potent anti-cancer properties. Unlike its analogue metformin, phenformin exhibits greater bioavailability and potency in inhibiting cancer cell proliferation and tumor growth.[1] Syngeneic mouse models, which utilize immunocompetent mice implanted with tumors from the same genetic background, are invaluable tools for preclinical cancer research.[2] These models allow for the investigation of therapeutic agents not only on the tumor itself but also within the context of a fully functional immune system, which is crucial for evaluating modern cancer therapies, including those that modulate cell metabolism.[3]

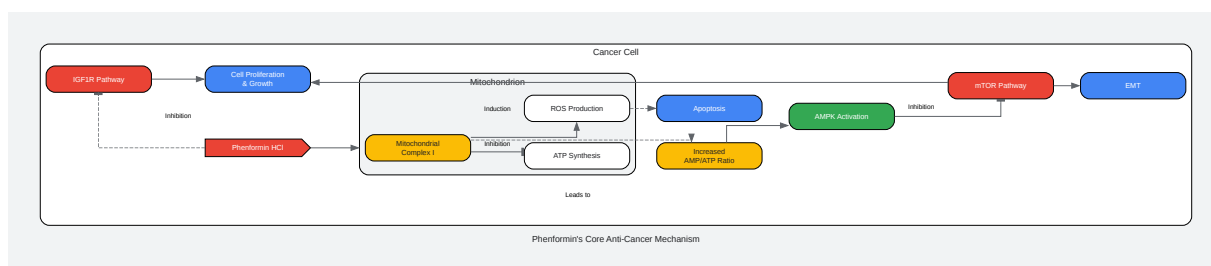
These application notes provide an overview of the use of **phenformin hydrochloride** in syngeneic mouse models, detailing its mechanism of action, summarizing key in vivo data, and offering standardized protocols for experimental use.

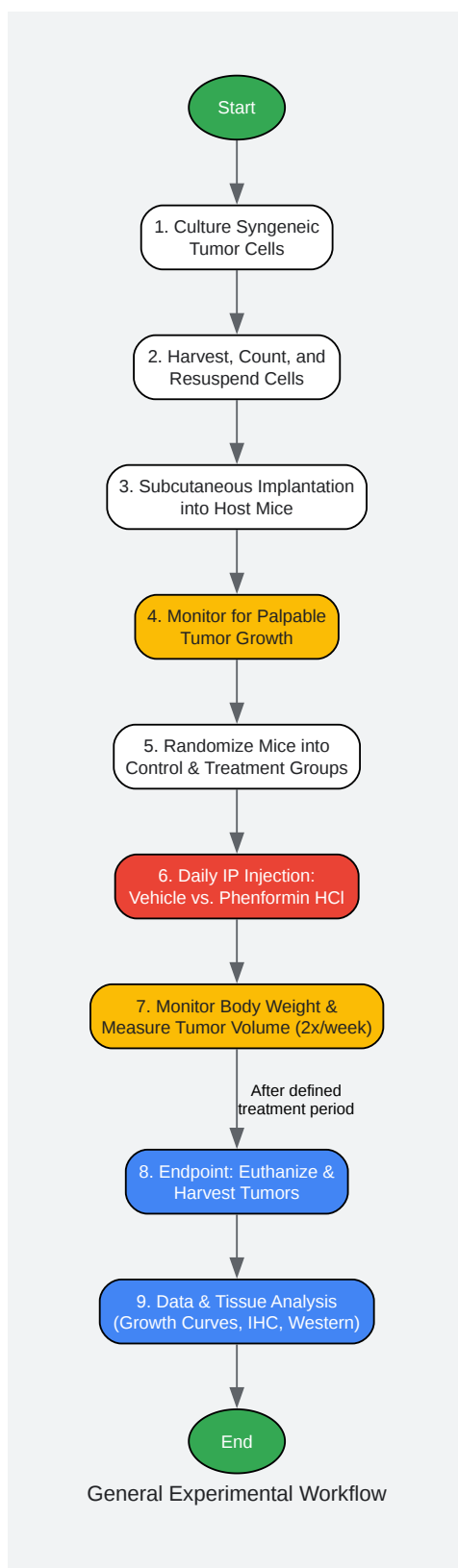
Mechanism of Action

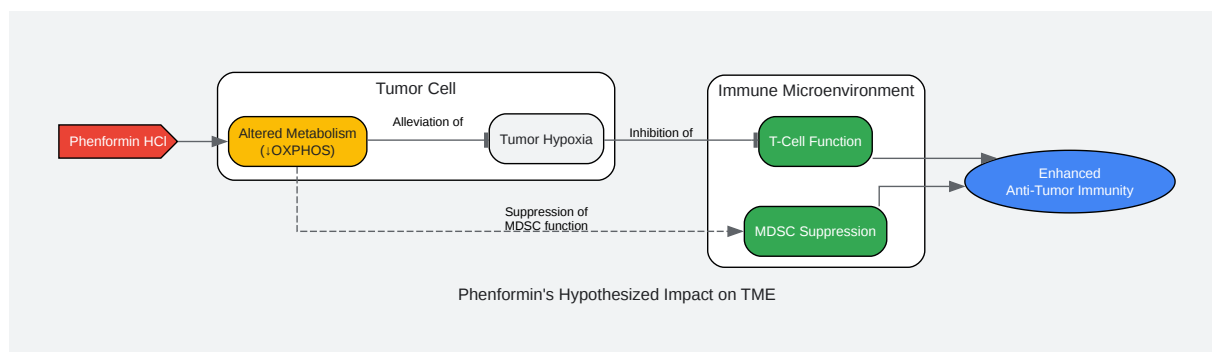
Phenformin's primary anti-cancer effect stems from its role as a potent inhibitor of the mitochondrial respiratory chain, specifically Complex I.[4][5] This inhibition leads to a decrease in cellular ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] Activated AMPK then suppresses the mammalian target of rapamycin (mTOR) pathway, a key signaling cascade that controls cell growth, proliferation, and survival.[5][7]

Beyond the canonical AMPK-mTOR axis, phenformin exerts its anti-tumor effects through several other mechanisms:

- **Induction of Cellular Stress:** By disrupting mitochondrial function, phenformin promotes the production of reactive oxygen species (ROS) and can induce endoplasmic reticulum (ER) stress, leading to cancer cell apoptosis.[\[4\]](#)[\[5\]](#)
- **Inhibition of Receptor Tyrosine Kinase (RTK) Signaling:** Studies have shown that phenformin can suppress RTK signaling, including the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway, which is critical for the growth and survival of certain cancer subtypes.[\[8\]](#)[\[9\]](#)
- **Targeting Cancer Stem Cells (CSCs):** Phenformin has been shown to effectively inhibit the self-renewal capacity of CSCs, a subpopulation of cells within a tumor responsible for resistance and recurrence.[\[5\]](#)[\[10\]](#)
- **Modulation of the Tumor Microenvironment (TME):** By altering tumor cell metabolism, phenformin can impact the TME, potentially enhancing the efficacy of immunotherapies.[\[3\]](#)[\[5\]](#)







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